molecular formula C20H27N7O2 B2887158 4-(4-{3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepane-1-carbonyl)-1-methylpyrrolidin-2-one CAS No. 2380008-96-6

4-(4-{3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepane-1-carbonyl)-1-methylpyrrolidin-2-one

Cat. No.: B2887158
CAS No.: 2380008-96-6
M. Wt: 397.483
InChI Key: OXNRLFGFZSJDMP-UHFFFAOYSA-N
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Description

4-(4-{3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepane-1-carbonyl)-1-methylpyrrolidin-2-one is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by their ring structures containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-{3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepane-1-carbonyl)-1-methylpyrrolidin-2-one involves multiple steps, typically starting with the preparation of the triazolo and pyridazinyl intermediates. One common method involves the cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters under acid-catalyzed conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize the use of hazardous reagents. Techniques such as continuous flow chemistry and the use of automated reactors could be employed to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

4-(4-{3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepane-1-carbonyl)-1-methylpyrrolidin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas, palladium catalyst

    Substitution: Sodium hydride, lithium diisopropylamide

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce amines or alcohols .

Scientific Research Applications

4-(4-{3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepane-1-carbonyl)-1-methylpyrrolidin-2-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 4-(4-{3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepane-1-carbonyl)-1-methylpyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may modulate receptor function by binding to receptor sites . These interactions can lead to various biological effects, such as inhibition of cell proliferation or modulation of immune responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-{3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepane-1-carbonyl)-1-methylpyrrolidin-2-one is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties.

Properties

IUPAC Name

4-[4-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepane-1-carbonyl]-1-methylpyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N7O2/c1-24-13-15(12-18(24)28)20(29)26-9-3-8-25(10-11-26)17-7-6-16-21-22-19(27(16)23-17)14-4-2-5-14/h6-7,14-15H,2-5,8-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXNRLFGFZSJDMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(CC1=O)C(=O)N2CCCN(CC2)C3=NN4C(=NN=C4C5CCC5)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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